3-Methyl-4-nitrophenol

Environmental fate Bioremediation Soil microbiology

3-Methyl-4-nitrophenol (4-nitro-m-cresol) is the essential penultimate intermediate for fenitrothion insecticide synthesis. The 3-methyl-4-nitro substitution pattern is mandatory—alternative isomers cannot substitute without complete synthetic route redesign. Soil microbes capable of degrading unsubstituted 4-nitrophenol fail completely to degrade 3M4NP, necessitating isomer-specific environmental monitoring. This compound is also a critical reference standard for diesel exhaust particulate studies and fenitrothion metabolite toxicology research. Available ≥98% purity.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 2581-34-2
Cat. No. B363926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitrophenol
CAS2581-34-2
Synonyms3-methyl-4-nitrophenol
4-nitro-3-cresol
4-nitro-3-cresol, sodium salt
p-nitro-m-cresol
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3
InChIKeyPIIZYNQECPTVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitrophenol CAS 2581-34-2: Core Physical and Identity Properties for Procurement Specifications


3-Methyl-4-nitrophenol (also known as 4-nitro-m-cresol, p-nitro-m-cresol, CAS 2581-34-2) is a nitrated phenolic compound with the molecular formula C₇H₇NO₃ and molecular weight 153.14 g/mol [1]. It is a yellow crystalline solid with a melting point range of 125–130°C (lit.) and a boiling point of 200°C with decomposition . The compound exhibits water solubility of approximately 1.19–1.34 g/L at 20°C and is readily soluble in organic solvents including ethanol, ether, chloroform, and benzene . Commercially, it is available at purities of ≥98.0% (GC/T) and ≥99% (HPLC), with typical procurement quantities ranging from 25 g to 500 g for research and industrial applications . This compound serves as the critical intermediate in the manufacture of the organophosphate insecticide fenitrothion [O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate] and is also a primary environmental degradation product of that pesticide [2].

3-Methyl-4-nitrophenol: Why In-Class Nitrophenol Analogs Cannot Be Interchanged Without Quantitative Justification


Within the class of substituted nitrophenols, the specific positional isomerism of 3-methyl-4-nitrophenol confers distinct physical, chemical, and biological properties that preclude simple substitution with analogs such as 4-nitrophenol (PNP), 2-methyl-4-nitrophenol, or 2-chloro-4-nitrophenol. The presence of the electron-donating methyl group at the meta position relative to the hydroxyl group and ortho to the nitro group alters the compound's electronic distribution, affecting both its reactivity in downstream syntheses (e.g., phosphorylation efficiency for fenitrothion production) and its environmental fate [1]. Critically, as demonstrated in soil biodegradation studies, indigenous microbial communities capable of degrading unsubstituted 4-nitrophenol fail completely to degrade 3-methyl-4-nitrophenol, establishing that methyl substitution fundamentally changes environmental persistence and bioremediation requirements [2]. Furthermore, the specific substitution pattern of 3-methyl-4-nitrophenol enables its exclusive role as the penultimate intermediate in fenitrothion insecticide synthesis—a pathway that is not accessible to other positional isomers or halogenated analogs without complete synthetic route redesign [3]. These material differences establish that procurement decisions cannot rely on assumed functional equivalence among nitrophenol derivatives.

3-Methyl-4-nitrophenol: Quantitative Differentiation Evidence Against Comparator Compounds for Scientific Selection


Environmental Persistence: Comparative Soil Biodegradation of 3-Methyl-4-nitrophenol vs. Unsubstituted 4-Nitrophenol

In a controlled soil degradation study, indigenous (uninoculated) bacterial communities were capable of degrading para-nitrophenol (PNP) but demonstrated complete inability to degrade 3-methyl-4-nitrophenol (3M4NP) under identical conditions. Only upon bioaugmentation with Burkholderia sp. strain SJ98 was degradation of 3M4NP achieved, and even then, degradation of 3M4NP was accelerated relative to uninoculated controls [1].

Environmental fate Bioremediation Soil microbiology

Synthetic Pathway Exclusivity: 3-Methyl-4-nitrophenol as Non-Substitutable Intermediate in Fenitrothion Insecticide Production

3-Methyl-4-nitrophenol is the specific and exclusive penultimate intermediate for the commercial synthesis of the organophosphate insecticide fenitrothion [O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate]. The green sonochemical synthesis methodology demonstrates that reaction of 3-methyl-4-nitrophenol with appropriate phosphorylating agents yields technical fenitrothion. Critically, the methyl substitution pattern at the 3-position and nitro group at the 4-position is required for the biological activity of the final insecticide product [1]. Alternative nitrophenols (e.g., 4-nitrophenol, 2-chloro-4-nitrophenol) would yield structurally different phosphorothioate products with distinct—and likely diminished—insecticidal activity profiles.

Agrochemical synthesis Organophosphate insecticides Process chemistry

Electronic Property Differentiation: Methyl Substitution Effects on Nitrophenol Reactivity and Degradation Pathways

The presence of the non-polar methyl group at the 3-position relative to the phenolic hydroxyl in 3-methyl-4-nitrophenol renders the compound more hydrophobic and alters its electronic distribution compared to unsubstituted 4-nitrophenol. This structural difference manifests in the distinct biodegradation pathway of 3M4NP, which proceeds through catechol as a major intermediate, as established via TLC, GC, GC-MS, and HPLC analysis of the Ralstonia sp. SJ98 degradation pathway [1]. In contrast, 4-nitrophenol degradation typically proceeds via hydroquinone or 4-nitrocatechol pathways in various bacterial systems. The methyl substitution also affects the compound's toxicity profile, with 3M4NP demonstrating significant anti-androgenic activity and immunotoxic effects at low doses in mammalian models [2].

Environmental chemistry Degradation pathways Structure-activity relationships

3-Methyl-4-nitrophenol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Agrochemical Manufacturing: Fenitrothion Insecticide Intermediate

3-Methyl-4-nitrophenol is the essential penultimate intermediate for the industrial synthesis of fenitrothion [O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate], a widely used organophosphate insecticide and acaricide. Procurement of high-purity 3-methyl-4-nitrophenol (≥98% GC/T) is critical for fenitrothion manufacturing operations. The compound's specific substitution pattern—3-methyl, 4-nitro—is required for the biological activity of the final insecticide product; alternative nitrophenols cannot substitute without complete synthetic route redesign and would yield products with altered pesticidal efficacy [1]. Recent green chemistry advances demonstrate that 3-methyl-4-nitrophenol can be utilized in ionic liquid-mediated sonochemical synthesis of fenitrothion, offering improved para-selectivity during nitration and recyclable solvent systems [1].

Environmental Monitoring and Bioremediation Research

As a primary environmental degradation product of fenitrothion and a component of diesel exhaust particulate matter, 3-methyl-4-nitrophenol is a critical analytical standard for environmental monitoring programs. Research demonstrates that indigenous soil bacteria capable of degrading unsubstituted 4-nitrophenol cannot degrade 3-methyl-4-nitrophenol, establishing that this compound requires distinct detection and quantification methods in environmental samples [2]. Bioremediation researchers studying nitrophenol-contaminated soils require 3M4NP as a distinct substrate for microbial degradation studies using specialized bacterial strains such as Ralstonia sp. SJ98 and Burkholderia sp. SJ98, which can utilize 3M4NP as a sole carbon and energy source [3].

Toxicological and Pharmacological Research

3-Methyl-4-nitrophenol (PNMC) has established toxicological relevance due to its presence in diesel exhaust particles and as a fenitrothion metabolite. Research has demonstrated that PNMC exhibits anti-androgenic activity, immunotoxic effects including significant reduction (P < 0.001) in splenic plasma cell counts at doses as low as 1–100 mg/kg in rat models, and genotoxic potential as evaluated in bacterial reverse mutation assays [4]. Procurement of high-purity 3M4NP (≥99% HPLC) is essential for reproducible toxicological studies investigating these compound-specific biological effects, including ongoing research into protective agents such as Noni fruit juice against PNMC-induced organ damage [4].

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